盐酸克伦特罗

描述

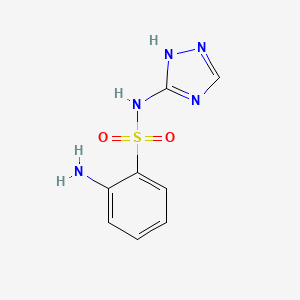

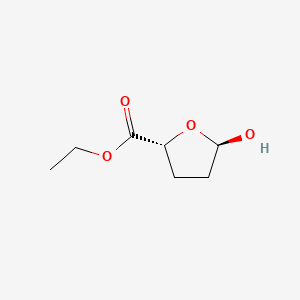

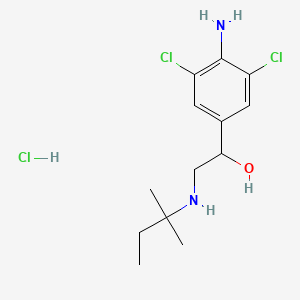

Clenpenterol hydrochloride is a compound with the molecular formula C13H21Cl3N2O . It is also known by other names such as 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride . It is a direct-acting sympathomimetic agent with mainly beta-adrenergic activity and a selective action on β2 receptors .

Molecular Structure Analysis

The molecular weight of Clenpenterol hydrochloride is 327.7 g/mol . The InChI string representation of its structure is InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H .

Physical And Chemical Properties Analysis

Clenpenterol hydrochloride is a white crystalline powder . It has a molecular weight of 327.68 g/mol .

科学研究应用

适体开发

- 食品安全适体选择:一项研究使用固定 SELEX 技术的 ssDNA 文库开发了对盐酸克伦特罗 (CLB) 具有高亲和力和特异性的适体。这在食品安全控制中具有应用,特别是在检测猪肉样品中的 CLB (段,龚,吴,和王,2017)。

分析化学

- 稳定性指示 LC-MS/MS 方法:开发了一种稳定性指示 LC-MS/MS 方法用于测定盐酸克伦特罗,有助于了解该药物在不同降解条件下的稳定性,这对于确保安全性和有效性至关重要 (Prajapati & Kothari,2020)。

结构表征

- 盐酸克伦特罗的新形式:对盐酸克伦特罗的新形式进行了结构表征,提供了对其晶体结构和粉末衍射图的见解。这项研究增强了对克伦特罗物理和化学性质的理解 (Toro,Bruno-Colmenarez,de Delgado,和 Delgado,2013)。

纳米技术

- 基于纳米粒子的检测:据报道,Fe3O4@Au@Ag 纳米粒子用于表面增强拉曼散射 (SERS) 基质。这些用于猪肉中盐酸克伦特罗的灵敏检测,证明了纳米技术在增强食品安全措施方面的潜力 (段,硕,郭,徐,世佳,和周平,2020)。

传感器技术

- 表面等离子体共振生物传感器:开发了一种使用表面等离子体共振生物传感器的盐酸克伦特罗快速检测技术。该技术提供了一种高灵敏度、快速、无标记的 CLB 检测方法,在食品安全和质量控制中具有应用 (李,齐,马,和钟,2014)。

兽医学

- 马匹中的检测:已经对马匹鬃毛和尾毛中克伦特罗的检测进行了研究。这与监测该药物在马术运动中的非法使用作为兴奋剂特别相关 (Schlupp,Anielski,Thieme,Müller,Meyer,和 Ellendorff,2010)。

分子印迹

- 分子印迹技术:综述了分子印迹技术在检测盐酸克伦特罗中的应用,突出了其高亲和力、选择性和化学稳定性。该技术在食品安全检测中具有重要应用 (唐,2014)。

生化相互作用

- 与牛血清白蛋白的相互作用:使用荧光光谱研究了盐酸克伦特罗与牛血清白蛋白的相互作用,提供了对结合特性和蛋白质构象影响的见解,这对于理解其生化相互作用非常重要 (Yong,2004)。

作用机制

Target of Action

Clenpenterol hydrochloride, also known as Clenbuterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation .

Mode of Action

Clenpenterol hydrochloride acts as a beta-2 agonist . It interacts with beta-2 adrenergic receptors, stimulating adenylyl cyclase activity . This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which ultimately results in smooth muscle relaxation in the bronchioles .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Clenpenterol hydrochloride leads to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cAMP . The increase in cAMP levels triggers a series of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles .

Pharmacokinetics

Clenpenterol hydrochloride exhibits high oral bioavailability, ranging from 89 to 98% . It undergoes negligible hepatic metabolism and has an elimination half-life of 36 to 48 hours . The drug is excreted in feces and urine .

Result of Action

The primary result of Clenpenterol hydrochloride’s action is the relaxation of smooth muscles in the bronchioles, making it an effective bronchodilator . This action helps to alleviate symptoms in individuals with chronic breathing disorders such as asthma . Additionally, some studies suggest that Clenpenterol hydrochloride may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .

安全和危害

Clenpenterol hydrochloride is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is not approved for use in humans in many countries due to its potential to become toxic at even very low doses .

生化分析

Biochemical Properties

Clenpenterol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Clenpenterol Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Clenpenterol Hydrochloride is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Clenpenterol Hydrochloride can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Clenpenterol Hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Clenpenterol Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Clenpenterol Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Clenpenterol Hydrochloride and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746803 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-47-7 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenpenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。